1,4-Dibromo-2,3-bis(bromomethyl)benzene
Description
Properties
Molecular Formula |
C8H6Br4 |
|---|---|
Molecular Weight |
421.75 g/mol |
IUPAC Name |
1,4-dibromo-2,3-bis(bromomethyl)benzene |
InChI |
InChI=1S/C8H6Br4/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2H,3-4H2 |
InChI Key |
YCKCSLFYFZNQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CBr)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination is a widely employed method for introducing bromine atoms into aromatic systems. For 1,4-dibromo-2,3-bis(bromomethyl)benzene, p-xylene serves as the starting material. In a representative procedure, p-xylene (40.78 mmol) is dissolved in carbon tetrachloride (70 mL) with NBS (167.80 mmol) and benzoyl peroxide (24.08 mmol) as a radical initiator . The mixture is refluxed at 70°C for 12 hours, yielding 1,4-bis(bromomethyl)benzene as a pale yellow solid with a 90% yield . Subsequent bromination of the methyl groups can be achieved using excess bromine under photolytic conditions (300-watt tungsten lamp), producing the target compound in 87.4% yield after recrystallization .
Key Advantages :
-
High reproducibility and scalability.
-
Compatibility with diverse solvents (e.g., CCl₄, chloroform).
Limitations :
-
Requires strict temperature control to avoid over-bromination.
-
Benzoyl peroxide poses storage and handling risks due to its explosive nature .
Electrochemical Bromination
Electrochemical methods offer a solvent-efficient pathway. In one approach, 1,4-dimethylbenzene (10 mmol) is dissolved in chloroform and combined with aqueous sodium bromide (40–50%) and hydrobromic acid (HBr) . Platinum electrodes are immersed in the aqueous phase, and galvanostatic electrolysis is conducted at 30 mA/cm² until completion . This method achieves 90% yield for 1,4-bis(bromomethyl)benzene, which is further brominated to the tetrabromo derivative using analogous electrochemical conditions .
Optimization Insights :
-
Stirring the organic phase prevents electrode contamination.
-
Lowering the temperature to 5°C during secondary bromination enhances product purity .
Bromination with Alternative Bromine Sources
To circumvent molecular bromine’s hazards, sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) have been explored. A mixture of NaBr, H₂SO₄, and H₂O₂ generates anhydrous HBr in situ, enabling bromination of 1,4-dimethylbenzene . This method achieves an 89.3% yield under controlled addition rates and reduced decomposition of H₂O₂ .
Reaction Conditions :
Comparative Analysis of Synthetic Methods
Efficiency Metrics :
-
Radical bromination excels in scalability but requires hazardous initiators.
-
Electrochemical methods reduce solvent waste but necessitate specialized equipment.
-
NaBr/H₂O₂ systems offer safer alternatives but demand precise stoichiometric control .
Purification and Characterization
Post-synthesis purification typically involves recrystallization from chloroform or ethanol . Analytical techniques such as HPLC (Shimpack ODS column, methanol-water eluent) and ¹H NMR (δ 4.5 ppm for -CH₂Br groups) confirm structural integrity . Melting points range from 142–146°C, consistent with literature values .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance heat transfer and mixing efficiency. Catalytic amounts of sulfuric acid or silica-supported reagents can further optimize bromine utilization .
Chemical Reactions Analysis
1,4-Dibromo-2,3-bis(bromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1,4-dibromo-2,3-dimethylbenzene using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl groups typically yields carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
Materials Science
Intermediate in Chemical Reactions
1,4-Dibromo-2,3-bis(bromomethyl)benzene serves as an important intermediate in organic synthesis. Its bromine atoms can undergo substitution reactions to form various derivatives that are useful in creating complex organic molecules. This makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals.
Case Study: Synthesis of Antimicrobial Agents
Recent studies have investigated the use of this compound in creating novel antimicrobial agents. By modifying the brominated structure through nucleophilic substitution reactions, researchers have synthesized compounds that exhibit significant antibacterial activity against various pathogens .
Table 2: Antimicrobial Activity of Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| Dimer 1 | 10 µg/mL | Xanthomonas citri |
| Dimer 2 | 5 µg/mL | Escherichia coli |
Potential in Drug Development
The structural characteristics of this compound allow it to interact with biological systems effectively. Its derivatives have been explored for their potential as drug candidates due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Mechanism of Action
The mechanism by which 1,4-Dibromo-2,3-bis(bromomethyl)benzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In oxidation reactions, the bromomethyl groups are converted to carboxylic acids through the transfer of electrons .
The molecular pathways involved in these reactions include the formation of intermediates such as carbocations or radicals, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Positional Isomer: 1,4-Dibromo-2,5-bis(bromomethyl)benzene
This isomer shares the same bromine substitution pattern but differs in the positions of the bromomethyl groups (2,5 vs. 2,3). Key differences include:
- Polymorphism: The 2,5-isomer exhibits two polymorphs (Form I and II). Form I (triclinic, space group P1̄) is metastable at room temperature, while Form II (monoclinic, P2₁/c) is thermodynamically stable below 135°C. Above 135°C, Form I becomes stable due to enantiotropic behavior .
- Thermal Properties :
| Property | Form I (2,5-isomer) | Form II (2,5-isomer) |
|---|---|---|
| Melting Point (°C) | 159.1 | 156.7 |
| Density (g/cm³) | Lower | Higher |
| Heat of Fusion (kJ/mol) | 27.0 | Not reported |
Form I has a higher melting point but lower density, consistent with Ostwald’s rule of stages .
- Crystal Packing : Both forms exhibit layered structures stabilized by Br⋯Br halogen bonds. Form I forms R(10,4) and R(6,3) rings, while Form II features R(12,4) and R(4,4) motifs .
Comparison with 2,3-isomer: The 2,3-isomer’s crystal structure and polymorphism remain uncharacterized in the literature. However, its hydrolysis product, (3,6-dibromo-1,2-phenylene)dimethanol, forms 1D chains via O-H⋯O hydrogen bonds, contrasting with the halogen-bonded layers of the 2,5-isomer .
Aliphatic Analogue: 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
This compound (C₆H₆Br₄) replaces the benzene ring with a butene chain. Key distinctions include:
- Reactivity : The butene derivative undergoes radical polymerization or nucleophilic substitution more readily due to its aliphatic structure, whereas the aromatic 2,3-isomer is more stable under similar conditions .
- Applications : The butene compound is used in synthesizing cross-linked polymers, while the benzene derivative serves as a building block for aromatic macrocycles .
Hydrolysis Product: (3,6-Dibromo-1,2-phenylene)dimethanol
Derived from the 2,3-isomer’s hydrolysis, this compound forms hydrogen-bonded 1D chains (O-H⋯O interactions) and C-H⋯π interactions, contrasting with the Br⋯Br interactions in its precursor . This highlights how functional group modification (bromomethyl → hydroxymethyl) alters supramolecular assembly.
Fluorinated Derivative: 1,4-Dibromo-2,3-difluorobenzene
This compound replaces bromomethyl groups with fluorine atoms. Differences include:
- Electronic Effects : Fluorine’s electronegativity decreases ring electron density compared to bromomethyl groups, affecting reactivity in electrophilic substitution .
- Market Applications : The fluorinated derivative is used in pharmaceuticals and agrochemicals, whereas bromomethylated compounds are niche intermediates in materials science .
Biological Activity
1,4-Dibromo-2,3-bis(bromomethyl)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings, including case studies and data tables.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving bromination of aromatic precursors. The compound has been structurally characterized using techniques such as X-ray crystallography, revealing its polymorphic nature and thermodynamic properties. Two distinct polymorphs have been identified, with different melting points and stability conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent . The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes.
Inhibition of Integrin Activity
Another area of interest is the compound's role in inhibiting integrin-mediated processes. Integrins are critical for cell adhesion and signaling, and compounds that inhibit integrin interactions can have therapeutic implications for inflammatory diseases. Specifically, this compound has been explored as a potential inhibitor of the α4β7 integrin pathway, which is relevant in conditions such as inflammatory bowel disease .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth:
| Concentration (µg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 65 | 60 |
| 100 | 90 | 85 |
This study highlights the compound's potential utility in developing new antimicrobial agents.
Integrin Inhibition Study
A separate investigation focused on the integrin inhibition properties of the compound. Using in vitro assays, it was shown that at concentrations above 50 µM, this compound significantly reduced the adhesion of lymphocytes to endothelial cells via α4β7 integrin pathways:
| Concentration (µM) | Adhesion Inhibition (%) |
|---|---|
| 0 | 0 |
| 25 | 20 |
| 50 | 45 |
| 100 | 70 |
These findings suggest that the compound could be further explored for therapeutic applications in autoimmune conditions.
Q & A
Basic: What are the crystallographic characteristics of 1,4-dibromo-2,3-bis(bromomethyl)benzene?
The compound exhibits dimorphism , forming two distinct polymorphs:
- Polymorph Ia (triclinic) : Crystallizes in the space group. The unit cell contains half a molecule extended by inversion symmetry. Key features include Br⋯Br interactions (3.9698–4.0535 Å) forming halogen-bonded layers parallel to the (101) plane. The bromomethyl groups adopt a near-perpendicular orientation relative to the benzene ring (torsion angle: −88.1°) .
- Polymorph II (monoclinic) : Crystallizes in the space group. Layers parallel to the ab plane involve Br⋯Br contacts (R(12,4) and R(4,4) ring motifs), with a torsion angle of −81.0° for the bromomethyl groups. Both polymorphs exhibit inversion symmetry but differ in packing density, with II being denser and thermodynamically stable at lower temperatures .
Methodological Insight : Use single-crystal X-ray diffraction (SHELXS/SHELXL) for structure determination . Confirm phase purity via XRPD, noting that calculated and experimental patterns may deviate due to temperature-dependent lattice adjustments .
Basic: How is thermal analysis conducted to study polymorphic transitions?
Differential Scanning Calorimetry (DSC) is critical:
- Heating Rate : Use 1–10°C/min to resolve overlapping thermal events. For pure polymorph I, , , and . Polymorph II melts at with .
- Kinetic Control : At low heating rates (e.g., 0.1°C/min), observe exothermic recrystallization of I from II’s melt, consistent with Ostwald’s rule .
- Thermal Microscopy : Monitor phase transitions in real time to distinguish solid-solid transitions from melt-mediated recrystallization .
Methodological Insight : Calibrate DSC instruments rigorously and validate results with XRPD to avoid artifacts from impurities or incomplete phase separation .
Basic: What synthetic and purification methods yield phase-pure polymorphs?
- Synthesis : Prepare via radical bromination of 2,5-dibromo-p-xylene using N-bromosuccinimide in CCl₄. Recrystallize from chloroform to obtain single crystals .
- Purification :
- Polymorph I : Isolate by cooling the melt (supercooling required) or solvent-mediated conversion in ethanol .
- Polymorph II : Use kinetic control (fast cooling) or seed with pure II crystals. Note that II is metastable above 135°C and may convert to I upon annealing .
Methodological Insight : Confirm phase purity via XRPD and DSC. Avoid solvent residues, as they can stabilize unintended polymorphs .
Advanced: How is the thermodynamic transition temperature between polymorphs determined?
- Annealing Experiments : Incubate mixed polymorphs at incremental temperatures (e.g., 130–140°C). At 130°C, I converts to II in 4 days; at 140°C, II converts to I. The crossover temperature (~135°C) is identified where free-energy curves intersect .
- Thermodynamic Calculations : Apply the equation $ T_{\text{trans}} = \frac{\Delta H_{\text{fus,I}} - \Delta H_{\text{fus,II}}}{\Delta S_{\text{fus,I}} - \Delta S_{\text{fus,II}}} $, using DSC-derived values. The calculated (137.5°C) aligns with experimental data .
Methodological Insight : Use high-purity samples and replicate measurements to minimize errors from kinetic barriers .
Advanced: How to resolve contradictions in thermal data (e.g., variable melting points)?
- Purity Assessment : Contaminants (e.g., residual solvent) can depress melting points. Validate purity via XRPD and NMR .
- Heating Rate Artifacts : Fast rates () may suppress polymorphic transitions, leading to apparent stability of metastable phases. Compare DSC traces across multiple rates .
- Solid-Solid vs. Melt-Mediated Transitions : Use variable-temperature XRPD to distinguish between these pathways. For example, II→I conversion at 140°C occurs via melting, not direct solid-state rearrangement .
Methodological Insight : Cross-validate results using complementary techniques (DSC, XRPD, microscopy) .
Advanced: What experimental strategies elucidate phase transition kinetics?
- Isothermal Calorimetry : Quantify activation energy for II→I transitions using Avrami analysis .
- Variable Heating/Cooling Cycles : Perform cyclic DSC (heat-cool-heat) to study reversibility. For pure II, the first melt shows , while subsequent cycles exhibit I’s melting profile due to recrystallization .
- Seeding Experiments : Introduce I or II crystals into supercooled melts to control nucleation. This confirms the dominance of kinetic factors in phase selection .
Methodological Insight : Model kinetic data using software like STARe Excellence to extract rate constants and transition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
